[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate
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Overview
Description
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate is a complex organic compound that features a cyclohexylidene group bonded to a 2,4-dinitrophenyl group and an amino 2-chlorobenzoate moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as s-(2,4-dinitrophenyl)glutathione, have been found to interact with glutathione s-transferase mu 1 and mu 2 .
Mode of Action
Based on the structural similarity to 2,4-dinitrophenol, it may potentially act as an uncoupler of oxidative phosphorylation . This means it could disrupt the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation .
Biochemical Pathways
Compounds with similar structures, such as 2,4-dinitrophenol, have been known to affect oxidative phosphorylation . This process is a part of the cellular respiration pathway, which is crucial for energy production in cells.
Result of Action
Based on its potential mode of action as an uncoupler of oxidative phosphorylation, it could lead to a decrease in atp production and an increase in heat generation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate typically involves a multi-step process. One common method includes the condensation of 2,4-dinitrophenylhydrazine with cyclohexanone to form the hydrazone intermediate. This intermediate is then reacted with 2-chlorobenzoic acid under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrophenyl carboxylic acids.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
[(1E)-2-(2,4-dinitrophenyl)hydrazine]: Shares the dinitrophenyl group but lacks the cyclohexylidene and chlorobenzoate moieties.
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate: Similar structure but without the chlorine atom on the benzoate group.
Uniqueness
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dinitrophenyl and chlorobenzoate moieties allows for versatile applications in various fields of research.
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O6/c20-16-7-3-1-6-15(16)19(24)29-21-17-8-4-2-5-13(17)14-10-9-12(22(25)26)11-18(14)23(27)28/h1,3,6-7,9-11,13H,2,4-5,8H2/b21-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZXZWOVCNXXJV-HEHNFIMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)C2=CC=CC=C2Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)C2=CC=CC=C2Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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